molecular formula C5H8O3 B14038676 5-Hydroxy-3-methyloxolan-2-one CAS No. 3494-93-7

5-Hydroxy-3-methyloxolan-2-one

Cat. No.: B14038676
CAS No.: 3494-93-7
M. Wt: 116.11 g/mol
InChI Key: ATFSUVUJMKALFI-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methyloxolan-2-one is a chemical compound with the molecular formula C5H8O3. It is a derivative of oxolane, featuring a hydroxyl group and a methyl group attached to the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methyloxolan-2-one can be achieved through several methods. One common approach involves the oxidation of 3-methyloxolan-2-one using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-methyloxolan-2-one using a metal catalyst such as palladium or platinum. This method allows for higher yields and greater efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-3-methyloxolan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. This can lead to various biological effects, such as enzyme inhibition or activation, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-3-methyloxolan-2-one is unique due to the presence of both a hydroxyl group and a methyl group on the oxolane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

3494-93-7

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

5-hydroxy-3-methyloxolan-2-one

InChI

InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3-4,6H,2H2,1H3

InChI Key

ATFSUVUJMKALFI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC1=O)O

Origin of Product

United States

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